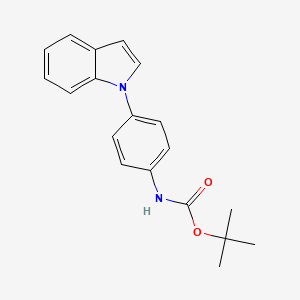
1-(4-N-tert-Butoxycarbonylaminophenyl)indole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-N-tert-Butoxycarbonylaminophenyl)indole is a synthetic compound that belongs to the indole family. Indoles are a significant class of heterocyclic compounds that are widely found in nature and are known for their diverse biological activities. This particular compound features a tert-butoxycarbonyl (Boc) protecting group attached to the nitrogen atom of the phenyl ring, which is a common strategy in organic synthesis to protect amines during chemical reactions.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-N-tert-Butoxycarbonylaminophenyl)indole typically involves the following steps:
Starting Materials: The synthesis begins with an appropriate indole derivative and a phenylamine derivative.
Protection of the Amine Group: The amine group of the phenylamine is protected using tert-butoxycarbonyl (Boc) anhydride in the presence of a base such as triethylamine.
Coupling Reaction: The protected phenylamine is then coupled with the indole derivative using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) in the presence of a catalyst such as DMAP (4-dimethylaminopyridine).
Purification: The final product is purified using techniques like column chromatography to obtain this compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound would follow similar steps but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness. This might involve the use of continuous flow reactors, automated purification systems, and rigorous quality control measures to ensure the consistency and purity of the final product.
化学反応の分析
Types of Reactions
1-(4-N-tert-Butoxycarbonylaminophenyl)indole can undergo various types of chemical reactions, including:
Oxidation: The indole ring can be oxidized using reagents like m-chloroperbenzoic acid (m-CPBA) to form indole N-oxides.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like palladium on carbon (Pd/C) and hydrogen gas.
Substitution: Electrophilic substitution reactions can occur on the indole ring, particularly at the C-3 position, using reagents like bromine or iodine.
Common Reagents and Conditions
Oxidation: m-CPBA in dichloromethane (DCM) at room temperature.
Reduction: Pd/C and hydrogen gas in ethanol at room temperature.
Substitution: Bromine in acetic acid at room temperature.
Major Products Formed
Oxidation: Indole N-oxides.
Reduction: Amino derivatives.
Substitution: Halogenated indoles.
科学的研究の応用
1-(4-N-tert-Butoxycarbonylaminophenyl)indole has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex indole derivatives.
Biology: Studied for its potential biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.
Medicine: Investigated as a potential lead compound for the development of new therapeutic agents.
Industry: Used in the development of new materials and as a building block in organic synthesis.
作用機序
The mechanism of action of 1-(4-N-tert-Butoxycarbonylaminophenyl)indole depends on its specific biological target. Generally, indole derivatives can interact with various molecular targets, including enzymes, receptors, and DNA. The Boc protecting group can be removed under acidic conditions to reveal the free amine, which can then participate in further biochemical interactions. The indole ring itself can engage in π-π stacking interactions, hydrogen bonding, and other non-covalent interactions with biological macromolecules.
類似化合物との比較
Similar Compounds
Indole-3-acetic acid: A naturally occurring plant hormone.
Tryptophan: An essential amino acid and precursor to serotonin.
Serotonin: A neurotransmitter derived from tryptophan.
Melatonin: A hormone involved in regulating sleep-wake cycles.
Uniqueness
1-(4-N-tert-Butoxycarbonylaminophenyl)indole is unique due to the presence of the Boc protecting group, which allows for selective reactions and modifications. This makes it a valuable intermediate in organic synthesis, enabling the construction of more complex molecules with potential biological activities.
特性
分子式 |
C19H20N2O2 |
|---|---|
分子量 |
308.4 g/mol |
IUPAC名 |
tert-butyl N-(4-indol-1-ylphenyl)carbamate |
InChI |
InChI=1S/C19H20N2O2/c1-19(2,3)23-18(22)20-15-8-10-16(11-9-15)21-13-12-14-6-4-5-7-17(14)21/h4-13H,1-3H3,(H,20,22) |
InChIキー |
WEEYUCJMXQQKTD-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)OC(=O)NC1=CC=C(C=C1)N2C=CC3=CC=CC=C32 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















